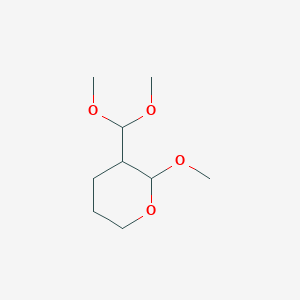
2-Amino-6-methyl-3-phenylpyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-methyl-3-phenylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one typically involves the condensation of appropriate aldehydes, ketones, and urea or thiourea under acidic or basic conditions. One common method includes the Biginelli reaction, where benzaldehyde, acetylacetone, and urea are reacted in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to yield the desired pyrimidine derivative.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts such as Lewis acids (e.g., zinc chloride) or solid acid catalysts might be employed to enhance the reaction efficiency and reduce by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 2-Amino-6-methyl-3-phenylpyrimidin-4-carboxylic acid.
Reduction: 2-Amino-6-methyl-3-phenylpyrimidin-4-ol.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-6-methyl-3-phenylpyrimidin-4-one has been studied for its potential in various fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities. It has shown promise in inhibiting certain enzymes and pathways involved in disease processes.
Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The biological activity of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects.
相似化合物的比较
2-Amino-4,6-dimethylpyrimidine: Lacks the phenyl group, which may reduce its biological activity compared to 2-Amino-6-methyl-3-phenylpyrimidin-4-one.
2-Amino-4-phenylpyrimidine: Lacks the methyl group, which can affect its solubility and reactivity.
2-Amino-6-phenylpyrimidin-4-one: Similar structure but without the methyl group, potentially altering its interaction with biological targets.
Uniqueness: this compound’s combination of a phenyl group and a methyl group at specific positions on the pyrimidine ring enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
2-amino-6-methyl-3-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(15)14(11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBILZBSKDGDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B8038672.png)
![Sodium 4-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8038693.png)












